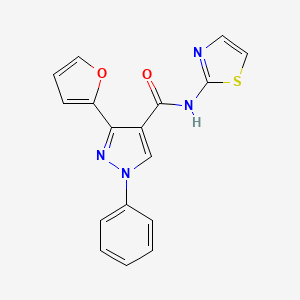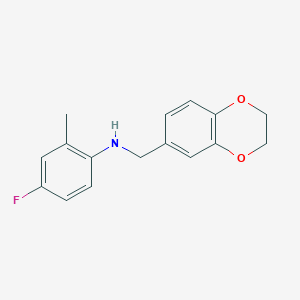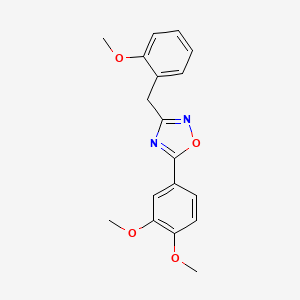![molecular formula C15H12N2OS2 B5888342 N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide](/img/structure/B5888342.png)
N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide, also known as MBTH, is a chemical compound that has gained attention in the scientific community due to its potential applications as a therapeutic agent. MBTH is a synthetic compound that has been shown to have significant biological activity, particularly in the field of cancer research. In
作用機序
The mechanism of action of N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. Additionally, this compound has been shown to induce the expression of the tumor suppressor protein p53, which plays a critical role in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It has also been found to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to have antimicrobial properties, which may make it a potential treatment for infectious diseases.
実験室実験の利点と制限
One of the advantages of using N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide in lab experiments is that it is a synthetic compound, which allows for greater control over its properties and purity. Additionally, this compound has been shown to have significant biological activity, particularly in the field of cancer research. However, there are also limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. Additionally, this compound may have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Another area of research is to explore the potential applications of this compound in other fields, such as neurodegenerative diseases and infectious diseases. Finally, research could focus on developing new analogs of this compound that have improved properties and therapeutic potential.
合成法
The synthesis of N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide involves the reaction of 2-acetylthiophene with 1-benzothiophene-3-carbohydrazide in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final compound. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide has been shown to have potential applications in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast cancer and lung cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
特性
IUPAC Name |
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-10-6-7-11(20-10)8-16-17-15(18)13-9-19-14-5-3-2-4-12(13)14/h2-9H,1H3,(H,17,18)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHCRMULYRYWIK-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888264.png)



![1-[(5-bromo-2-thienyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5888290.png)
![5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B5888295.png)






![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5888365.png)
